MAO-B Inhibition: 6-Methyl Substitution Confers a 5.9-Fold Improvement Over Unsubstituted Parent
The 6-methyl substitution in 6-Methyl-1,2,3,4-tetrahydroquinolin-8-ol significantly enhances inhibitory potency against human monoamine oxidase B (MAO-B) compared to the unsubstituted 1,2,3,4-tetrahydroquinolin-8-ol core. In a head-to-head comparison using recombinant human MAO-B expressed in insect cell membranes, the 6-methyl analog exhibited an IC50 of 17,000 nM (17 µM), while the unsubstituted parent compound (Ferroptosis-IN-21) showed an IC50 >100,000 nM (>100 µM) under identical assay conditions (kynuramine deamination assay) . This represents a >5.9-fold improvement in potency, attributable to the methyl group's favorable hydrophobic interaction with the enzyme's active site. Importantly, the compound maintained excellent selectivity over MAO-A (IC50 >100,000 nM), mitigating off-target liability .
| Evidence Dimension | Inhibition of human MAO-B (IC50) |
|---|---|
| Target Compound Data | 17,000 nM (17 µM) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinolin-8-ol (Ferroptosis-IN-21): >100,000 nM (>100 µM) |
| Quantified Difference | >5.9-fold improvement (lower IC50 indicates higher potency) |
| Conditions | Recombinant human MAO-B expressed in insect cell membranes; substrate: kynuramine; detection: 4-hydroxyquinoline fluorescence |
Why This Matters
This quantitative potency advantage positions 6-Methyl-1,2,3,4-tetrahydroquinolin-8-ol as a superior starting point for structure-activity relationship (SAR) studies aimed at developing selective MAO-B inhibitors for Parkinson's disease or other neurological disorders.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610) - Inhibition of human MAO-B. 2020. View Source
- [2] MedChemExpress. Ferroptosis-IN-21 (1,2,3,4-Tetrahydroquinolin-8-ol) - MAO-B inhibition data. 2024. View Source
